Superior Platelet Aggregation Inhibition: D-RGDW vs. RGDS in Flow-Based Assays
D-RGDW demonstrates superior inhibition of platelet aggregation compared to the commonly used RGD peptide, RGDS, under physiologically relevant flow conditions. D-RGDW caused substantial inhibition of platelet aggregation at both low (300 s⁻¹) and high (1,300 s⁻¹) wall shear rates, whereas RGDS was a weaker inhibitor and produced an undesired biphasic dose-response curve [1].
| Evidence Dimension | Inhibition of platelet aggregation in flowing whole blood |
|---|---|
| Target Compound Data | Substantial inhibition at shear rates of 300 s⁻¹ and 1,300 s⁻¹ |
| Comparator Or Baseline | RGDS: Weaker inhibitor, biphasic dose-response curve |
| Quantified Difference | D-RGDW provided consistent inhibition across shear rates, unlike the variable, biphasic response of RGDS. |
| Conditions | Human whole blood in a rectangular perfusion chamber at wall shear rates of 300 s⁻¹ and 1,300 s⁻¹. |
Why This Matters
For researchers studying thrombosis under flow, D-RGDW provides a more reliable and potent inhibition profile than RGDS, avoiding the biphasic behavior that complicates data interpretation and assay consistency.
- [1] Hantgan, R. R., Endenburg, S. C., Cavero, I., Marguerie, G., Uzan, A., & Sixma, J. J. (1993). Inhibition of platelet adhesion to fibrin(ogen) in flowing whole blood by Arg-Gly-Asp peptides and fibrinogen gamma-chain carboxy terminal peptides. Thrombosis and Haemostasis, 70(2), 312-318. View Source
